Zinc silicate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dizinc;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIVSVWBENBHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

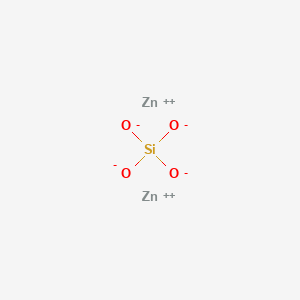

[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68611-47-2, 13597-65-4 | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dizinc orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSZ9EY203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc silicate, with a primary focus on the willemite polymorph (α-Zn₂SiO₄). It details experimental methodologies for its synthesis and structural characterization, presents key crystallographic data in a structured format, and includes visualizations to elucidate experimental workflows and structural relationships.

Introduction to this compound (Willemite)

This compound (Zn₂SiO₄), commonly found in the mineral form willemite, is a nesosilicate with a crystal structure belonging to the phenakite mineral group.[1] It is a material of significant interest due to its wide range of applications, including as a host for phosphors in lighting and displays, in ceramics, and as a minor ore of zinc.[2] The most stable and common polymorph, α-Zn₂SiO₄, crystallizes in the trigonal system and is characterized by a framework of corner-sharing ZnO₄ and SiO₄ tetrahedra.[2][3]

Crystal Structure of Willemite (α-Zn₂SiO₄)

The crystal structure of willemite is well-established and has been determined through single-crystal and powder diffraction techniques.

Symmetry and Unit Cell: Willemite crystallizes in the trigonal crystal system with the space group R-3 (No. 148).[4] The crystal structure is characterized by a three-dimensional framework of interconnected zinc-oxygen and silicon-oxygen tetrahedra.[3] In this arrangement, each SiO₄ tetrahedron is linked to eight surrounding ZnO₄ tetrahedra, and each ZnO₄ tetrahedron shares corners with four other ZnO₄ tetrahedra and four SiO₄ tetrahedra.[3] This connectivity results in the formation of parallel tunnels along the c-axis.

Coordination and Bonding: Both zinc and silicon atoms are tetrahedrally coordinated to four oxygen atoms. The Zn-O and Si-O bonds exhibit a mix of ionic and covalent character. The fundamental building blocks of the structure are the ZnO₄ and SiO₄ tetrahedra.[3]

Crystallographic Data

The following tables summarize key crystallographic data for willemite (α-Zn₂SiO₄) compiled from various crystallographic databases and research articles.

Table 1: Unit Cell Parameters for Willemite (α-Zn₂SiO₄)

| Parameter | Value (Å) | Reference |

| a | 13.948 | [4] |

| b | 13.948 | [4] |

| c | 9.315 | [4] |

| α (°) | 90 | [4] |

| β (°) | 90 | [4] |

| γ (°) | 120 | [4] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Willemite (α-Zn₂SiO₄)

| Atom | Wyckoff | x | y | z | Occupancy | B_iso (Ų) |

| Zn1 | 18f | 0.8077 | 0.0213 | 0.5819 | 1 | 0.66 |

| Zn2 | 18f | 0.6828 | 0.5428 | 0.4176 | 1 | 0.66 |

| Si | 18f | 0.0147 | 0.2108 | 0.7505 | 1 | - |

| O1 | 18f | 0.8889 | 0.1045 | 0.7505 | 1 | - |

| O2 | 18f | 0.8739 | 0.5367 | 0.2495 | 1 | - |

| O3 | 18f | 0.0836 | 0.1256 | 0.1074 | 1 | - |

| O4 | 18f | 0.0773 | 0.1283 | 0.3964 | 1 | - |

| Data sourced from the Materials Project, entry mp-3789, which is based on calculations and experimental data.[4] |

Table 3: Selected Interatomic Distances for Willemite (α-Zn₂SiO₄)

| Bond | Distance (Å) |

| Zn-O | 1.94 - 1.98 |

| Si-O | 1.63 - 1.64 |

| Data represents a range of bond lengths observed in the crystal structure.[4] |

Experimental Protocols

This section details common experimental procedures for the synthesis and structural characterization of this compound.

Synthesis Methodologies

The solid-state reaction is a conventional and widely used method for synthesizing polycrystalline this compound.[5]

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) powders are intimately mixed. A typical molar ratio is 2:1 for ZnO:SiO₂.

-

Milling: The powder mixture is ball-milled for several hours (e.g., 10 hours) in a suitable medium like anhydrous ethanol to ensure homogeneity.

-

Drying: The milled slurry is dried, typically overnight at around 60°C, to remove the solvent.

-

Calcination: The dried powder is placed in an alumina crucible and calcined in a muffle furnace at a high temperature, for example, 1150°C for 3 hours.[2]

-

Sintering (for bulk samples): The calcined powder can be pressed into pellets under high pressure (e.g., 37 MPa) and then sintered at a higher temperature, such as 1250°C for 8 hours, to obtain a dense ceramic body.[2]

Hydrothermal synthesis offers a lower-temperature route to produce crystalline this compound, often with better control over particle morphology.[6][7]

Protocol:

-

Precursor Solution: A suspension of ZnO and SiO₂ in deionized water is prepared. Alternatively, soluble zinc and silicon precursors like zinc chloride (ZnCl₂) and sodium silicate (Na₂SiO₃) can be used.

-

pH Adjustment: The pH of the solution can be adjusted, as it influences the reaction kinetics and product morphology.

-

Hydrothermal Reaction: The precursor mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature and pressure. For instance, the formation of the willemite phase can occur at temperatures as low as 360°C under an applied pressure of 140 MPa.[2] The reaction time can vary from a few hours to several days.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried.

The sol-gel process allows for the synthesis of this compound at even lower temperatures and offers excellent control over purity and homogeneity.[1]

Protocol:

-

Precursor Solution: A zinc precursor, such as zinc chloride (ZnCl₂), is dissolved in a mixture of water and ethanol. A silicon precursor, typically tetraethyl orthosilicate (TEOS), is added dropwise to this solution while stirring.

-

Gelation: The solution is stirred for a prolonged period (e.g., 1 hour) at a controlled temperature (e.g., 70°C) to promote hydrolysis and condensation reactions, leading to the formation of a gel.

-

Drying: The gel is dried in an oven (e.g., at 110°C) to remove the solvent and form a xerogel.

-

Calcination: The xerogel is then calcined at a specific temperature to induce crystallization. The transformation to the α-Zn₂SiO₄ phase typically occurs at around 1000°C.[1]

Structural Characterization Techniques

Powder X-ray diffraction is the most common technique for identifying the crystalline phases and determining the lattice parameters of this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range, for example, from 10° to 80°, with a specific step size and counting time per step.[8]

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is performed. This involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak profile parameters, to minimize the difference between the observed and calculated patterns.[8]

Neutron diffraction provides complementary information to XRD, particularly in locating light atoms like oxygen with higher precision and in distinguishing between elements with similar X-ray scattering factors.[9]

Experimental Protocol:

-

Sample Preparation: A larger sample size (typically a few grams) of the this compound powder is required compared to XRD. The powder is loaded into a sample holder made of a material with low neutron absorption, such as vanadium.

-

Data Collection: The experiment is performed at a neutron source (nuclear reactor or spallation source). A monochromatic neutron beam is directed at the sample, and the scattered neutrons are detected at various angles.

-

Data Analysis: The resulting diffraction pattern is analyzed, often using Rietveld refinement, in a similar manner to XRD data to obtain detailed structural information.

For the most accurate determination of the crystal structure, including precise bond lengths, bond angles, and atomic displacement parameters, single-crystal X-ray diffraction is employed.[10]

Experimental Protocol:

-

Crystal Selection: A small, high-quality single crystal of this compound (typically less than 1 mm in size) is selected and mounted on a goniometer head.

-

Unit Cell Determination: The crystal is irradiated with a monochromatic X-ray beam, and the positions of a set of diffraction spots are used to determine the unit cell parameters and crystal orientation.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of thousands of reflections.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible agreement with the experimental data.[10]

Conclusion

The crystal structure of this compound, particularly the willemite polymorph, is well-characterized, providing a solid foundation for understanding its material properties. This guide has outlined the key structural features and provided detailed experimental protocols for its synthesis via solid-state, hydrothermal, and sol-gel methods. Furthermore, it has detailed the primary analytical techniques—powder and single-crystal X-ray diffraction, and neutron diffraction—used for its structural elucidation. The provided data and workflows serve as a valuable resource for researchers and professionals working with this versatile material.

References

- 1. Synthesis and Characterization of Highly Crystalline Bi-Functional Mn-Doped Zn2SiO4 Nanostructures by Low-Cost Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thraceanzeolite.gr [thraceanzeolite.gr]

- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Zinc Silicate Nanoparticles for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc silicate (Zn₂SiO₄), particularly in its willemite form, is an emerging nanomaterial with significant potential in biomedical applications, including drug delivery, bioimaging, and regenerative medicine. Its biocompatibility, biodegradability, and the therapeutic effects of its constituent ions, zinc and silicon, make it a material of high interest. This technical guide provides a comprehensive overview of the core synthesis methodologies for producing this compound nanoparticles. It details experimental protocols for sol-gel, hydrothermal, solid-state, and precipitation methods, supported by quantitative data for comparative analysis. Furthermore, this guide illustrates a key signaling pathway influenced by the bioactive ions released from this compound nanoparticles, offering insights into their mechanism of action for drug development professionals.

Introduction

The advancement of nanotechnology in medicine has introduced a plethora of novel materials with therapeutic and diagnostic capabilities. Among these, this compound nanoparticles have garnered attention due to their unique properties. The dissolution of these nanoparticles in a physiological environment leads to the release of zinc (Zn²⁺) and silicate (SiO₄⁴⁻) ions, both of which are known to play crucial roles in biological processes. Zinc is an essential cofactor for numerous enzymes and transcription factors, and it is involved in cell proliferation and immune responses. Silicon, in the form of silicic acid, is known to stimulate collagen production and bone mineralization. This inherent bioactivity, combined with the nanoscale form factor, opens up possibilities for targeted therapies and advanced drug delivery systems.

This guide serves as a technical resource for researchers and professionals in the field, offering detailed methodologies for the synthesis of this compound nanoparticles and a deeper understanding of their biological interactions.

Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through various methods, each yielding particles with distinct characteristics in terms of size, morphology, crystallinity, and purity. The choice of method often depends on the desired particle attributes and the intended application.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for excellent control over the product's purity and homogeneity at low temperatures.

-

Precursor Preparation: A zinc precursor, such as zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), is dissolved in an alcoholic solvent, like ethanol. A silicon precursor, commonly tetraethyl orthosilicate (TEOS), is separately dissolved in ethanol.

-

Hydrolysis and Condensation: The TEOS solution is partially hydrolyzed by the addition of a controlled amount of water and a catalyst (acidic or basic).

-

Mixing and Gelation: The zinc precursor solution is then added to the hydrolyzed silica sol. The mixture is stirred vigorously to ensure homogeneity. The sol gradually increases in viscosity and forms a gel upon aging.

-

Drying: The wet gel is dried to remove the solvent and other volatile organic compounds. This is a critical step, as it can influence the porosity and structure of the final material.

-

Calcination: The dried gel is calcined at high temperatures to induce the crystallization of the willemite (α-Zn₂SiO₄) phase.

A general workflow for the sol-gel synthesis of this compound nanoparticles is depicted below.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline nanoparticles.

-

Precursor Solution: A zinc source, such as zinc chloride (ZnCl₂), and a silicon source, like sodium silicate (Na₂SiO₃), are dissolved in deionized water.

-

pH Adjustment: The pH of the solution is adjusted, often to an alkaline value, using a mineralizer like potassium hydroxide (KOH), which influences the solubility of the precursors and the reaction kinetics.

-

Hydrothermal Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set duration.

-

Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried.

Below is a diagram illustrating the key steps in the hydrothermal synthesis of this compound nanoparticles.

Solid-State Reaction Method

Solid-state synthesis involves the reaction between solid precursors at elevated temperatures. This method is often simpler and more scalable than solution-based routes, though achieving nanoscale products with high homogeneity can be challenging.

-

Precursor Mixing: Solid precursors, such as zinc oxide (ZnO) and silicon dioxide (SiO₂), are intimately mixed in a stoichiometric ratio. Mechanical milling or grinding is employed to increase the contact area between the reactants.

-

Calcination: The mixed powder is subjected to high-temperature calcination in a furnace. The temperature and duration are critical parameters that determine the extent of the reaction and the crystallinity of the product.

-

Grinding: After calcination, the product is often ground to break up agglomerates and obtain a fine nanopowder.

Precipitation Method

The precipitation method involves the formation of an insoluble this compound precursor from a solution, which is subsequently converted to the final product through heat treatment.

-

Solution Preparation: A soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂), and a soluble silicate source are dissolved in an aqueous medium.

-

Precipitation: A precipitating agent is added to the solution to induce the formation of a this compound precursor precipitate. The pH of the solution is carefully controlled during this step.

-

Aging: The precipitate is aged in the mother liquor for a period to allow for the growth and stabilization of the particles.

-

Washing and Drying: The precipitate is separated from the solution, washed thoroughly to remove impurities, and then dried.

-

Calcination: The dried precursor is calcined at a high temperature to obtain the crystalline this compound nanoparticles.

Quantitative Data on Synthesis Parameters and Resulting Nanoparticle Properties

The following tables summarize key quantitative data from various studies on the synthesis of this compound nanoparticles, providing a basis for comparison between the different methodologies.

| Synthesis Method | Zinc Precursor | Silicon Precursor | Molar Ratio (Zn:Si) | Solvent | Catalyst/pH | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Sol-Gel | Zinc Acetate | TEOS | 2:1 | Ethanol | - | 1200 | Not Specified | [1] |

| Sol-Gel | Zinc Chloride, Cobalt Chloride | TEOS | 1.95:0.05:1 (Zn:Co:Si) | Ethanol | Propylene Oxide | - | 30-50 | [2] |

| Sol-Gel | Zinc Acetate | TEOS | 2:1 | Ethanol/Water | Acetic Acid | 875 | ~58 | [3] |

| Synthesis Method | Zinc Precursor | Silicon Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Particle Size | Reference |

| Hydrothermal | Zinc Chloride | Sodium Silicate | 280 | 3-6 | 20-30 (diameter), 300 (length) | [4] |

| Hydrothermal | Zinc Sulfate Heptahydrate | TEOS | Not Specified | Not Specified | Morphology varies from nanosheets to nanoparticles | [5] |

| Hydrothermal | Zinc Nitrate Hexahydrate | TEOS | 110 | Not Specified | Submicron |

| Synthesis Method | Zinc Precursor | Silicon Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Particle Size | Reference |

| Solid-State | Sputtered Zinc Oxide | Sputtered Amorphous Silicon | 300-560 | 3-18 | Thin Film | [6] |

| Solid-State | Zinc Oxide | Silicon Powder | >1000 | Not Specified | Not Specified | [7] |

| Synthesis Method | Zinc Precursor | Silicon Precursor | Precipitating Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Precipitation | Zinc Nitrate | - | KOH | 500 | 20-40 | [8] |

| Precipitation | Zinc Nitrate | - | Urea | 500 | 30-50 | |

| Precipitation | Zinc Acetate | - | Sodium Carbonate | - | Not Specified | [9] |

Biological Interactions and Signaling Pathways

The therapeutic potential of this compound nanoparticles is largely attributed to the biological activity of the released zinc and silicate ions. These ions can interact with various cellular components and modulate key signaling pathways involved in processes such as cell proliferation, apoptosis, and angiogenesis. For drug development professionals, understanding these interactions is crucial for designing effective and safe nanomedicines.

One of the key pathways influenced by zinc is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a critical regulator of angiogenesis (the formation of new blood vessels). The controlled induction of angiogenesis is a therapeutic goal in wound healing and tissue regeneration, while its inhibition is a primary strategy in cancer therapy. Zinc ions have been shown to promote angiogenesis, in part by upregulating the expression of VEGF.[10][11][12]

The diagram below illustrates a simplified representation of the VEGF signaling pathway, which can be activated by zinc ions released from this compound nanoparticles.

Characterization Techniques

A comprehensive characterization of the synthesized this compound nanoparticles is essential to ensure their quality and suitability for biomedical applications. Key techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline phase and purity of the nanoparticles.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in suspension.

-

Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.

-

Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition and quantify ion release.

Conclusion

The synthesis of this compound nanoparticles with controlled properties is achievable through various methods, each with its own advantages and challenges. This guide has provided detailed experimental protocols and comparative data for sol-gel, hydrothermal, solid-state, and precipitation methods to aid researchers in selecting the most appropriate synthesis route for their specific needs. Furthermore, the elucidation of the role of zinc ions in modulating key signaling pathways, such as the VEGF pathway in angiogenesis, provides a foundation for the rational design of this compound-based nanoparticles for targeted drug delivery and regenerative medicine. As research in this field continues to evolve, a thorough understanding of the synthesis-property-function relationship will be paramount in translating the potential of these promising nanomaterials into clinical applications.

References

- 1. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Nanosilicates promote angiogenesis through activation of ROS-mediated WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijcps.org [ijcps.org]

- 10. Investigation of angiogenesis and its mechanism using zinc oxide nanoparticle-loaded electrospun tissue engineering scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Zinc improves neurological recovery by promoting angiogenesis via the astrocyte-mediated HIF-1α/VEGF signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of angiogenesis and its mechanism using zinc oxide nanoparticle-loaded electrospun tissue engineering scaffolds | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Luminescent Properties of Manganese-Doped Zinc silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescent properties of manganese-doped zinc silicate (Zn₂SiO₄:Mn), a significant phosphor material. The information presented herein is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of this versatile luminescent material. While primarily known for its use in display and lighting technologies, emerging applications in biomedical fields such as X-ray-induced photodynamic therapy are also being explored.[1][2]

Luminescent Properties of α-Zn₂SiO₄:Mn

The α-phase of manganese-doped this compound, also known as willemite, is the most stable and commonly studied form. It is renowned for its efficient green luminescence.[1] The luminescence arises from the electronic transition within the Mn²⁺ dopant ions, specifically the ⁴T₁ → ⁶A₁ transition.[3][4]

Photoluminescence Spectra

Under ultraviolet (UV) excitation, typically around 254 nm, α-Zn₂SiO₄:Mn exhibits a broad green emission band.[3] The peak of this emission is consistently reported to be in the range of 520 nm to 529 nm.[3][5][6][7][8] The excitation spectrum shows a strong absorption in the UV region, corresponding to the host lattice absorption and charge transfer transitions.[9]

Influence of Manganese Concentration

The concentration of the manganese dopant is a critical factor that significantly influences the luminescent properties of the phosphor.

-

Luminescence Intensity: The intensity of the green emission generally increases with the Mn²⁺ concentration up to an optimal level, after which concentration quenching occurs.[5] This quenching is due to non-radiative energy transfer between adjacent Mn²⁺ ions.[5][9] The threshold concentration for quenching is typically around 1 atomic %.[5]

-

Decay Time: The luminescence decay time of Zn₂SiO₄:Mn is relatively long, in the order of milliseconds.[5] This is a characteristic of the spin-forbidden nature of the Mn²⁺ transition.[10] As the manganese concentration increases, the decay time tends to decrease.[5][11] For instance, an increase from a lower concentration to 5 atomic % Mn²⁺ can shorten the average decay time from 45 ms to 1 ms.[5] Co-doping with alkali metal ions like K⁺ has also been shown to shorten the decay time to around 4 ms while enhancing emission intensity.[4]

Quantitative Luminescent Data of α-Zn₂SiO₄:Mn

| Property | Value | Excitation Wavelength (nm) | Mn Concentration (mol%) | Synthesis Method | Reference |

| Emission Peak | 520 - 529 nm | ~254 nm | Varies | Sol-gel, Solid-state | [3][5][6] |

| Quantum Yield | up to 47% | UV | 0.1 at. % | Sol-gel | [5] |

| Quantum Yield | 52% | UV | 4% | Hydrothermal | [12] |

| Quantum Yield (K⁺ co-doped) | 68.3% | 254 nm | - | Mesoporous silica impregnation | [4] |

| Decay Time | up to 45 ms | UV | Low | Sol-gel | [5] |

| Decay Time | ~8.87 ms | 147 nm | 6% | Solid-state | [9] |

| Decay Time | ~5 ms | - | - | Molecular precursor | [13] |

| Decay Time (K⁺ co-doped) | ~4 ms | 254 nm | - | Mesoporous silica impregnation | [4] |

Luminescent Properties of β-Zn₂SiO₄:Mn

A metastable phase, β-Zn₂SiO₄:Mn, can be synthesized under specific conditions and is characterized by a distinct yellow luminescence.[1][2] The emission peak for this phase is centered around 570-577 nm.[1] Achieving the pure β-phase can be challenging, as it tends to transform into the more stable α-phase at higher temperatures.[4] The synthesis of stable β-phase nanophosphors often requires a one-step annealing process with substantial doping, a surplus of SiO₂, a brief annealing duration, and rapid cooling.[2] The quantum efficiency of β-Zn₂SiO₄:Mn has been reported to be as high as 65%.[1]

Quantitative Luminescent Data of β-Zn₂SiO₄:Mn

| Property | Value | Excitation Wavelength (nm) | Mn Concentration (mol%) | Synthesis Method | Reference |

| Emission Peak | ~577 nm | 265 nm | 5% | Solid-state reaction | [1] |

| Quantum Yield | 65% | - | - | - | [1] |

| FWHM | 54 nm | 265 nm | 5% | Solid-state reaction | [1] |

Experimental Protocols

Synthesis Methods

Several methods are employed for the synthesis of Zn₂SiO₄:Mn phosphors, each offering distinct advantages in controlling particle size, morphology, and crystallinity.

-

Solid-State Reaction: This is a conventional and widely used method.[14]

-

Precursors: Zinc oxide (ZnO), silicon dioxide (SiO₂), and a manganese source (e.g., MnO₂, MnCO₃) are used as starting materials.

-

Mixing: The precursors are intimately mixed in stoichiometric ratios using methods like ball milling to ensure homogeneity.

-

Calcination: The mixture is then subjected to high-temperature calcination, typically in the range of 1100°C to 1300°C, for several hours in air.[15][16] The final phase and particle morphology are highly dependent on the calcination temperature and duration.[15]

-

-

Sol-Gel Method: This wet-chemical route offers better homogeneity and lower crystallization temperatures.[6][17]

-

Precursors: A zinc salt (e.g., zinc chloride, zinc acetate) and a silicon alkoxide (e.g., tetraethyl orthosilicate - TEOS) are dissolved in a suitable solvent, typically an alcohol. A manganese salt (e.g., manganese acetate, manganese chloride) is added as the dopant source.[6][17]

-

Hydrolysis and Condensation: The hydrolysis of the silicon alkoxide is initiated, often by the addition of water and a catalyst (acid or base), leading to the formation of a sol. This is followed by condensation reactions that result in a gel network.

-

Drying and Calcination: The gel is dried to remove the solvent, forming a xerogel. The xerogel is then calcined at temperatures typically ranging from 600°C to 1000°C to crystallize the Zn₂SiO₄:Mn phosphor.[6]

-

-

Hydrothermal Method: This method allows for the synthesis of crystalline materials directly from aqueous solutions at elevated temperatures and pressures.

-

Precursors: Aqueous solutions of a zinc salt, a silicate source (e.g., sodium silicate), and a manganese salt are mixed in a Teflon-lined autoclave.[7]

-

Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 180-240°C) for a defined period (e.g., 12-72 hours).[7]

-

Product Recovery: After cooling, the resulting precipitate is washed with deionized water and ethanol and then dried.

-

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of the structural and luminescent properties of Zn₂SiO₄:Mn phosphors.[18][19]

-

Structural and Morphological Characterization:

-

X-ray Diffraction (XRD): Used to identify the crystalline phase (α or β), assess phase purity, and determine the average crystallite size.[19][20]

-

Scanning Electron Microscopy (SEM): Provides information on the particle size, shape, and surface morphology of the phosphor powders.[19][20]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles, including their crystal structure and lattice fringes.[19]

-

-

Luminescent Property Characterization:

-

Photoluminescence (PL) Spectroscopy: A spectrofluorometer is used to measure the emission and excitation spectra of the phosphor.[19]

-

Quantum Yield (QY) Measurement: An integrating sphere coupled with a spectrometer is used to determine the absolute photoluminescence quantum yield.

-

Luminescence Decay Time Measurement: Time-resolved photoluminescence spectroscopy is employed to measure the decay kinetics of the emission, providing insights into the luminescence mechanism and energy transfer processes.[21]

-

-

Surface and Compositional Analysis:

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and the valence state of the constituent elements, particularly the manganese dopant, on the surface of the material.[18][22]

-

Auger Electron Spectroscopy (AES): Used to monitor surface reactions and determine the elemental composition of the surface.[18][22]

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships governing the properties of manganese-doped this compound.

Caption: Experimental workflow for synthesis and characterization of Zn₂SiO₄:Mn.

Caption: Effect of Mn²⁺ concentration on key luminescent properties.

References

- 1. Bright Yellow Luminescence from Mn2+-Doped Metastable this compound Nanophosphor with Facile Preparation and Its Practical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Synthesis and Characterization of Highly Crystalline Bi-Functional Mn-Doped Zn2SiO4 Nanostructures by Low-Cost Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijstm.com [ijstm.com]

- 20. escholarship.org [escholarship.org]

- 21. Evaluation of luminescent materials | Hamamatsu Photonics [hamamatsu.com]

- 22. researchgate.net [researchgate.net]

zinc silicate phase transformation studies

An In-depth Technical Guide to Zinc Silicate Phase Transformation Studies

Introduction

This compound (Zn₂SiO₄), a prominent member of the silicate family, is a material of significant scientific and industrial interest due to its versatile applications in phosphors for lighting and displays, ceramics, and as a host for various dopants.[1][2] The performance and properties of this compound-based materials are intrinsically linked to their crystal structure. Zn₂SiO₄ is known to exist in several polymorphic forms, with the most common being the thermodynamically stable α-phase (willemite) and a metastable β-phase.[3][4] Additionally, several high-pressure phases have been identified, designated as phases III, IV, and V.[1][5]

The transition between these phases, driven by thermal energy, pressure, or specific synthesis conditions, dictates the material's final characteristics, such as luminescence efficiency, thermal stability, and mechanical properties.[1] A thorough understanding of these phase transformations is therefore critical for researchers and engineers to tailor the synthesis process and achieve desired material functionalities. This guide provides a comprehensive overview of the known phases of this compound, the conditions governing their transformation, and the experimental protocols used for their study.

Polymorphs of this compound

This compound exhibits a rich polymorphism. The α-phase, known as willemite, is the most stable and widely studied form.[3] The β-phase is a metastable polymorph that transforms into the α-phase at elevated temperatures.[3][4] Under high-pressure conditions, other phases can be formed. Phases III and IV, for instance, are synthesized at pressures between 6.5 and 8 GPa and are considered retrograde phases that may undergo structural changes during pressure release.[5][6]

The structural details of these key phases are summarized in the table below.

Table 1: Crystalline Phases and Structural Data of this compound (Zn₂SiO₄)

| Phase Name | Common Name | Crystal System | Space Group | Lattice Parameters (Å) | Stability / Synthesis Conditions |

| α-Zn₂SiO₄ | Willemite | Rhombohedral (Trigonal) | R-3 | a = 13.9387, c = 9.3088[5] | Thermodynamically stable form at ambient pressure.[3] |

| β-Zn₂SiO₄ | - | - | - | - | Metastable phase, transforms to α-phase at elevated temperatures.[3][4] |

| Phase III | 'Tetrahedral Olivine' | Orthorhombic | Pnma | a = 10.2897, b = 6.6711, c = 5.0691[5] | Synthesized at ~6.5 GPa and 1273 K.[5] |

| Phase IV | - | Orthorhombic | Pbca | a = 10.9179, b = 9.6728, c = 6.1184[5] | Synthesized at ~8 GPa and 1273 K.[5] |

Phase Transformation Pathways and Conditions

The transformation between different this compound phases is a critical aspect of its synthesis. The most commonly studied transformation is the crystallization from an amorphous precursor and the subsequent conversion of the metastable β-phase to the stable α-phase. The crystallization process from a glass-ceramic system, for example, is initiated at temperatures around 700 °C.[7][8] In solid-state reactions, the β → α transformation also begins around 700 °C, with the pure α-phase being achieved at higher temperatures.[3][4]

The diagram below illustrates the key transformation pathways for this compound as a function of temperature and pressure.

Table 2: Key Phase Transformation Temperatures for Zn₂SiO₄

| Transformation | Synthesis Method | Onset Temperature (°C) | Completion Temperature (°C) | Reference(s) |

| Amorphous → Crystalline (α-Zn₂SiO₄) | Glass-Ceramic Heat Treatment | ~700 | > 800 | [7][8] |

| β-Zn₂SiO₄ → α-Zn₂SiO₄ | Solid-State Reaction | ~700 | ~900 | [4] |

| Precursors → Single-Phase α-Zn₂SiO₄ | Solid-State Reaction | - | ~1300 | [3] |

| Hemimorphite → Zn₂SiO₄ | Calcination | - | - | [9] |

| Willemite Formation | Hydrothermal | > 120-150 | - | [10][11] |

Experimental Methodologies

The study of this compound phase transformations relies on a combination of synthesis techniques to produce the material and advanced characterization methods to identify the resulting phases and morphologies.

The general workflow for these studies is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Band Structure of Zinc Silicate (Zn₂SiO₄)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc silicate (Zn₂SiO₄), particularly in its willemite crystalline form, is a wide-band-gap semiconductor of significant interest for a range of technological applications, including as a host material for phosphors in displays and lighting, as a dielectric in electronic components, and in protective coatings.[1][2][3] A thorough understanding of its electronic band structure is paramount to optimizing its performance in these roles. This technical guide provides a comprehensive overview of the electronic properties of Zn₂SiO₄, detailing its band gap, the atomic orbital contributions to its electronic states, and the nature of its electronic transitions. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies for its characterization, and presents visual workflows to elucidate the processes involved in its study.

Introduction to this compound (Zn₂SiO₄)

This compound is an inorganic compound that exists in several polymorphs, with the most common and stable being the rhombohedral α-Zn₂SiO₄, also known as willemite.[3][4] The crystal structure of willemite is characterized by a network of corner-sharing ZnO₄ and SiO₄ tetrahedra.[4][5] This arrangement results in a material with high chemical and thermal stability.[3] Its utility as a phosphor host, particularly when doped with manganese (Mn²⁺), has been known for decades, but its intrinsic properties as a wide-band-gap semiconductor continue to attract research for applications in optoelectronics and as an insulating layer.[1][2]

Theoretical Framework of the Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In semiconductors like Zn₂SiO₄, this is defined by the valence band (the highest range of electron energies where electrons are typically present at absolute zero) and the conduction band (the lowest range of vacant electronic states). These two bands are separated by a forbidden energy region known as the band gap.[6]

Atomic Orbital Contributions

The characteristics of the valence and conduction bands are determined by the atomic orbitals of the constituent elements.

-

Valence Band (VB): The top of the valence band is predominantly formed by a mixture of the O 2p orbitals and the Zn 3d orbitals.[1] Some studies also indicate contributions from Zn 4s and 4p orbitals.[5] The valence band is observed to be relatively flat, or less dispersive, which implies a higher effective mass for holes.[7][8]

-

Conduction Band (CB): The bottom of the conduction band is mainly composed of hybridized Zn 4s and 4p orbitals, with contributions from Si 3p and O 2p orbitals as well.[5] Unlike the valence band, the lowest conduction band is highly dispersive, which is a characteristic feature of transparent conducting oxides and suggests a low effective mass for electrons, favoring electrical conductivity if electrons are promoted to this band.[1][7]

The Wide Band Gap of Zn₂SiO₄

This compound is classified as a wide-band-gap material.[1] The energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM) is substantial, making it transparent to visible light and electrically insulating in its pure state. This large band gap is also crucial for its application as a host for luminescent centers, as it prevents non-radiative energy loss from the dopant ions.

Direct vs. Indirect Band Gap

The nature of the band gap—whether it is direct or indirect—determines the efficiency of electron-hole recombination and light emission.

-

In a direct band gap semiconductor, the VBM and CBM occur at the same crystal momentum (k-vector). This allows for efficient radiative recombination where an electron can directly emit a photon.

-

In an indirect band gap semiconductor, the VBM and CBM are at different k-vectors. For an electron to recombine with a hole, it must undergo a change in both energy and momentum, a process that requires the assistance of a phonon (a lattice vibration). This makes radiative recombination less probable.

The literature on Zn₂SiO₄ presents some ambiguity on this point. Theoretical calculations based on Density Functional Theory (DFT) have suggested that the common polymorphs of Zn₂SiO₄ (rhombohedral, tetragonal, and cubic) are direct band gap semiconductors.[1] However, experimental studies on willemite nanoparticles have indicated a direct band gap of 5.50 eV, while other forms have been analyzed assuming both direct and indirect transitions.[2][4] This discrepancy highlights the sensitivity of the band structure to the specific crystal phase and experimental conditions.

Quantitative Analysis of the Band Structure

The reported values for the band gap of this compound vary depending on the crystalline phase (polymorph), morphology (bulk, nanoparticle, thin film), and the method of determination (experimental vs. theoretical).

Table 1: Reported Band Gap Values for this compound (Zn₂SiO₄)

| Crystalline Phase/Form | Method of Determination | Band Gap Type | Band Gap (Eg) in eV |

| Rhombohedral (α-Zn₂SiO₄, Willemite) | Experimental (Diffuse Reflectance UV-Vis) | Direct | 5.50[4] |

| Rhombohedral (α-Zn₂SiO₄, Willemite) | Experimental | - | 5.50 - 6.26[1] |

| Willemite Nanoparticles | Experimental (UV-Vis Absorbance) | Direct | 5.27 - 5.39[2] |

| Tetragonal | Experimental (XPS) | - | 4.36 (estimated)[1] |

| Amorphous Orthosilicate | Experimental (Tauc Plot) | Direct | ~5.6[9] |

| Amorphous Metasilicate | Experimental (Tauc Plot) | Direct | ~4.6[9] |

| Rhombohedral, Tetragonal, Cubic | Theoretical (DFT) | Direct | 3.65 - 4.18[1][7] |

| Various Polymorphs | Theoretical (DFT) | - | 2.22 - 4.18[7][8] |

Note: Theoretical DFT calculations are known to underestimate the band gap, often by 30-50%, which accounts for the discrepancy with experimental values.[1]

Table 2: Primary Atomic Orbital Contributions to Band Edges in Zn₂SiO₄

| Band Edge | Primary Contributing Atomic Orbitals |

| Valence Band Maximum (VBM) | O 2p, Zn 3d[1][7][8] |

| Conduction Band Minimum (CBM) | Zn 4s, Zn 4p, Si 3p[5] |

Experimental Determination of Electronic Properties

A multi-faceted approach combining optical and electron spectroscopy is required to experimentally characterize the electronic structure of Zn₂SiO₄.

Diagram 1: Experimental Characterization Workflow

Experimental Protocol: UV-Visible Spectroscopy for Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a primary technique for determining the optical band gap of semiconductor materials.[10] For powdered samples like Zn₂SiO₄, diffuse reflectance spectroscopy is commonly employed.

Objective: To measure the optical absorption edge of a Zn₂SiO₄ powder sample and calculate the optical band gap using a Tauc plot.

Materials & Equipment:

-

Zn₂SiO₄ powder sample.

-

High-purity BaSO₄ or MgO powder (as a 100% reflectance standard).[11]

-

Double-beam UV-Vis spectrophotometer equipped with an integrating sphere accessory.[12]

-

Sample holder for powders.

-

Spatula and weighing paper.

Protocol:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Install the integrating sphere accessory.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).[10]

-

Select a slow scan speed and an appropriate data interval (e.g., 1 nm) for high-resolution data.[13]

-

-

Baseline Correction:

-

Fill a reference sample holder with the BaSO₄ standard powder, ensuring the surface is flat and compact.

-

Place the holder in the reference port of the integrating sphere.

-

Place another holder filled with BaSO₄ in the sample port.

-

Perform a baseline scan to calibrate the instrument to 100% reflectance.[11][13]

-

-

Sample Measurement:

-

Replace the BaSO₄ in the sample port with the Zn₂SiO₄ powder, ensuring a similar level of compaction and a flat surface.

-

Run the sample scan to acquire the diffuse reflectance spectrum (R).

-

-

Data Analysis (Tauc Plot):

-

Convert the reflectance data (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1-R)² / 2R.

-

Calculate the photon energy (hν) in eV for each wavelength (λ) using the formula: hν (eV) = 1240 / λ (nm).

-

Plot (F(R) * hν)^n versus hν. The exponent 'n' depends on the nature of the electronic transition:

-

Extrapolate the linear portion of the resulting plot to the x-axis (where (F(R) * hν)^n = 0). The x-intercept gives the value of the optical band gap (Eg).

-

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

XPS is a surface-sensitive technique used to determine elemental composition, chemical states, and the electronic structure of the valence band.[14][15]

Objective: To measure the valence band spectrum of Zn₂SiO₄ to identify the VBM and understand its orbital character.

Materials & Equipment:

-

Zn₂SiO₄ sample (powder pressed into a pellet or a thin film).

-

X-ray photoelectron spectrometer with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Argon ion gun for sputter cleaning (optional, use with caution on oxides).

-

High-vacuum (UHV) chamber.

Protocol:

-

Sample Preparation and Introduction:

-

Mount the sample onto a compatible sample holder using UHV-compatible tape or clips.

-

Introduce the sample into the UHV analysis chamber through a load-lock system.

-

Allow the sample to outgas until the chamber pressure is stable and in the UHV range (e.g., < 10⁻⁸ mbar).

-

-

Instrument Calibration:

-

Calibrate the instrument's energy scale using the known binding energies of standard materials like Au 4f₇/₂ (84.0 eV) or Ag 3d₅/₂ (368.3 eV).

-

-

Data Acquisition:

-

Survey Scan: Perform a wide energy scan (e.g., 0-1200 eV binding energy) with a high pass energy to identify all elements present on the surface.[15]

-

High-Resolution Scans: Acquire high-resolution spectra of the core levels of interest (Zn 2p, Si 2p, O 1s, and adventitious C 1s). Use a low pass energy for better energy resolution.

-

Valence Band Scan: Acquire a high-resolution spectrum of the valence band region (e.g., from -5 to 30 eV binding energy). This requires a significantly longer acquisition time than core-level scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Charge Correction: Since Zn₂SiO₄ is an insulator, surface charging will occur. Correct the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Valence Band Maximum (VBM) Determination: Plot the valence band spectrum. The VBM is determined by linearly extrapolating the leading edge of the valence band spectrum to the baseline (zero intensity). The intersection point on the binding energy axis corresponds to the VBM relative to the Fermi level.[16]

-

Orbital Interpretation: Compare the experimental valence band spectrum with theoretical density of states (DOS) calculations from DFT to identify features corresponding to O 2p, Zn 3d, and Si 3p states.[16]

-

Computational Investigation of Electronic Structure

First-principles calculations, particularly DFT, are powerful tools for predicting and interpreting the electronic band structure of materials.[17][18][19]

Diagram 2: Density Functional Theory (DFT) Workflow

Density Functional Theory (DFT) Methodology

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[17] It relies on using the electron density as the fundamental variable, which simplifies the calculations compared to solving the many-electron Schrödinger equation.

Objective: To calculate the electronic band structure and density of states of Zn₂SiO₄ to determine its band gap and the character of its valence and conduction bands.

Methodology:

-

Structural Input: The calculation begins with a crystal structure file containing the space group (e.g., R-3 for willemite), lattice parameters, and atomic positions.[4][20]

-

Choice of Functional: The accuracy of DFT depends on the approximation used for the exchange-correlation (XC) functional. Common choices include the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), such as PBE.[21][22] For more accurate band gap calculations, hybrid functionals (e.g., HSE06) or post-DFT methods like GW are often required, though they are more computationally expensive.[21][23][24]

-

Geometry Optimization: The atomic positions and lattice constants of the input structure are relaxed until the forces on the atoms and the stress on the unit cell are minimized. This ensures the calculation is performed on the lowest energy structure.

-

Self-Consistent Field (SCF) Calculation: An iterative process is performed to solve the Kohn-Sham equations, yielding the ground-state electron density and total energy of the system.[18]

-

Band Structure and DOS Calculation:

-

Band Structure: Following the SCF calculation, the electronic eigenvalues are calculated along high-symmetry directions (k-path) in the Brillouin zone. Plotting these eigenvalues versus the k-path reveals the band structure and allows for the identification of the VBM and CBM.

-

Density of States (DOS): A denser k-point mesh is used to calculate the DOS, which shows the number of available electronic states at each energy level. The partial DOS (PDOS) can be calculated to resolve the contributions from each atomic orbital (e.g., Zn-s, O-p), which is crucial for interpreting the nature of the valence and conduction bands.[5]

-

Diagram 3: Conceptual Electronic Band Diagram of Zn₂SiO₄

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Valence and conduction bands - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. lidsen.com [lidsen.com]

- 10. microbenotes.com [microbenotes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Density functional theory - Wikipedia [en.wikipedia.org]

- 18. itp.tugraz.at [itp.tugraz.at]

- 19. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 20. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 21. researchgate.net [researchgate.net]

- 22. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 23. jsci.utq.edu.iq [jsci.utq.edu.iq]

- 24. mdpi.com [mdpi.com]

The Aqueous Stability of Zinc Silicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of zinc silicate in aqueous solutions. This compound, encompassing minerals such as willemite (Zn₂SiO₄) and hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), is a material of growing interest in fields ranging from industrial coatings to advanced biomaterials and drug delivery systems.[1][2] Understanding its behavior in aqueous environments is critical for predicting its performance, degradation, and biological interactions.[3][4]

Executive Summary

The chemical stability of this compound in aqueous solutions is governed by several key factors, including pH, temperature, and the specific crystalline form of the silicate. A primary characteristic of this compound's interaction with aqueous media is its tendency to dissolve incongruently. This guide details the dissolution mechanisms, kinetics, and influencing factors, and presents relevant quantitative data in a structured format. Furthermore, it outlines typical experimental protocols for assessing stability and visualizes key pathways and workflows. For professionals in drug development, the degradation profile and the biological effects of the released zinc and silicate ions are of particular importance.[4][5]

Dissolution Chemistry of this compound

Incongruent Dissolution Mechanism

In aqueous solutions, crystalline this compound (willemite, Zn₂SiO₄) does not dissolve uniformly. Instead, it undergoes incongruent dissolution, where the solid breaks down to form a new solid phase and releases a soluble species into the solution.[6][7] Specifically, this compound reacts with water to form solid zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) at lower temperatures, while silicic acid (Si(OH)₄) is released into the aqueous phase.[6][8]

The overall reaction can be represented as:

Zn₂SiO₄(s) + 2H₂O(l) ⇌ 2ZnO(s) + Si(OH)₄(aq)

This incongruent dissolution means that the concentration of dissolved zinc is controlled by the solubility of zinc oxide, while the concentration of dissolved silica is determined by the dissolution of the original this compound phase.[6][7]

Influence of pH

The pH of the aqueous solution is a critical factor determining the stability and dissolution rate of this compound.

-

Acidic Conditions (pH < 7): this compound is readily attacked by acids.[9][10] The dissolution rate increases significantly with decreasing pH. In acidic environments, both the zinc oxide/hydroxide and the silicate components are more soluble. The dissolution in various acids like H₂SO₄, HCl, and HNO₃ is primarily controlled by the diffusion of H⁺ ions to the mineral surface.[9][10] Hemimorphite is noted to be considerably more reactive in acidic conditions than willemite.[9]

-

Neutral to Mildly Alkaline Conditions (pH 7-10): In this range, the solubility of this compound is at its minimum.[11] This is particularly relevant for biomedical applications where physiological pH is approximately 7.4.[2][12]

-

Strongly Alkaline Conditions (pH > 11): In highly alkaline solutions, this compound's stability decreases again due to the formation of soluble zincate [Zn(OH)₄]²⁻ and silicate anions.[13]

Influence of Temperature

Temperature plays a significant role in the dissolution kinetics of this compound. Studies have shown that the solubility of this compound increases with temperature.[6][7] For instance, the dissolution of willemite in low-sulfuric-acid solution is significantly faster at elevated temperatures (e.g., 120°C).[14] The rate of dissolution processes is often described by the Arrhenius equation, where an increase in temperature leads to a higher rate constant.

Quantitative Data on Dissolution

The following tables summarize key quantitative data on the dissolution of different forms of this compound.

Table 1: Dissolution Kinetics of Willemite (Zn₂SiO₄) in Acidic Solutions

| Acid | Temperature (°C) | pH Range | Apparent Activation Energy (kJ/mol) | Rate Controlling Step | Reference |

| H₂SO₄ | 21 - 94 | 0.31 - 3.00 | 43.158 | Mixed Chemical/Diffusion | [10][14] |

| HNO₃, HCl, HClO₄ | 21 - 94 | 0.31 - 3.00 | Not specified | Mixed Chemical/Diffusion | [10] |

Table 2: Dissolution Kinetics of Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O) in Acidic Solutions

| Leaching Agent | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Rate Controlling Step | Reference |

| 5-Sulfosalicylic Acid | 30 - 50 | 55.244 | Surface Chemistry (Shrinking Nucleus Model) | [13] |

| Methane Sulfonic Acid | 25 - 55 | 49.50 | Shrinking-Core Model | [3][15] |

| Sulfuric Acid | 20 - 76 | Not specified | Primarily Diffusion | [9][10] |

Experimental Protocols

Synthesis of Crystalline this compound (Willemite)

A common method for preparing crystalline this compound for solubility studies is through solid-state reaction or hydrothermal synthesis.[16][17]

-

Precursor Mixing: Stoichiometric amounts of high-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) are intimately mixed.

-

Calcination: The mixture is heated in a furnace at temperatures typically ranging from 1000°C to 1400°C for several hours to facilitate the solid-state reaction and formation of the willemite phase.

-

Characterization: The resulting crystalline this compound is characterized using X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Hydrothermal methods, which involve reacting zinc and silicon precursors in an aqueous solution at elevated temperature and pressure, can also be employed to produce fine, crystalline this compound particles.[17]

Solubility Measurement using a Flow-Through Apparatus

This method allows for the determination of solubility under controlled temperature and pH.[6][7]

-

Apparatus Setup: A flow-through apparatus consists of a reaction vessel containing the solid this compound sample, a pump to deliver the aqueous solution at a constant flow rate, and a system for controlling the temperature and pH of the solution.

-

Equilibration: The aqueous solution of a specific pH is continuously passed through the solid sample in the reaction vessel at a set temperature.

-

Sample Collection: The effluent solution is collected periodically.

-

Analysis: The concentrations of dissolved zinc and silicon in the collected samples are determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6][18][19]

-

Data Analysis: The solubility is determined from the steady-state concentrations of zinc and silicon in the effluent.

Implications for Drug Development and Biomaterials

The degradation of this compound-based biomaterials in physiological environments is a key consideration for their application in drug delivery and tissue engineering.[2][20] The release of zinc (Zn²⁺) and silicate (Si⁴⁺) ions can have significant biological effects.

-

Biocompatibility and Degradation: Zinc and its alloys are being explored as biodegradable implant materials.[12][21] The degradation rate of this compound in simulated body fluid (SBF) will determine the longevity of the implant and the rate of ion release.[2]

-

Biological Activity of Released Ions:

-

Zinc Ions (Zn²⁺): Zinc is an essential trace element involved in numerous cellular processes, including proliferation, apoptosis, and antioxidant defense.[22] The concentration of released Zn²⁺ is crucial; while beneficial at low concentrations, higher levels can induce cytotoxicity.[23]

-

Silicate Ions (Si⁴⁺): Silicon is known to play a role in bone growth and regeneration.[24] Silicate ions have been shown to enhance the proliferation and osteogenic differentiation of bone marrow stromal cells, potentially through the involvement of WNT and SHH signaling pathways.[24]

-

Conclusion

The chemical stability of this compound in aqueous solutions is a complex phenomenon characterized by incongruent dissolution and strong dependence on pH and temperature. For researchers and professionals in drug development and biomaterials, a thorough understanding of these stability characteristics is paramount. The controlled release of biologically active zinc and silicate ions from this compound-based materials presents both opportunities for therapeutic applications and challenges in terms of managing biocompatibility and degradation rates. Future research should focus on refining the control over dissolution kinetics to tailor the performance of this compound materials for specific biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. journalssystem.com [journalssystem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of this compound and Zinc Ferrite in Aqueous Solution to High Temperatures (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human Body-Fluid-Assisted Fracture of Zinc Alloys as Biodegradable Temporary Implants: Challenges, Research Needs and Way Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. journalssystem.com [journalssystem.com]

- 16. First preparation of nanocrystalline this compound by chemical vapor synthesis using an organometallic single-source precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP0165647A2 - Process for preparation of synthetic crystalline this compound mineral - Google Patents [patents.google.com]

- 18. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Properties of Zinc Silicate Ceramics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of zinc silicate (Zn₂SiO₄) ceramics, primarily focusing on its most common crystalline form, willemite. This compound ceramics are noted for their unique thermal characteristics, including low thermal conductivity and a distinctive thermal expansion behavior, making them materials of interest for specialized applications ranging from electronic substrates to potential biomaterials. This document details quantitative thermal data, outlines the experimental protocols for their measurement, and illustrates key relationships between material processing and thermal performance.

Thermal Conductivity

Thermal conductivity (λ) is a measure of a material's ability to conduct heat. For ceramic materials, this property is highly dependent on the crystal structure, purity, porosity, and temperature. Low thermal conductivity is often desirable for thermal insulation applications, while higher conductivity is necessary for heat dissipation. This compound is characterized by a relatively low thermal conductivity compared to other ceramics like alumina or aluminum nitride.[1][2]

Quantitative Data: Thermal Conductivity

The thermal conductivity of this compound ceramics is influenced by factors such as density and temperature. Porosity, in particular, can significantly decrease thermal conductivity as pores act as phonon scattering centers.[1]

| Material Composition | Temperature (K) | Thermal Conductivity (W/m·K) | Reference |

| Willemite (Zn₂SiO₄) | 1073 | 2.34 | [1] |

| ZnO-B₂O₃-SiO₂/Al₂O₃ Composite | 298 (RT) | 1.46 | [1] |

Experimental Protocol: Laser Flash Method

The Laser Flash Method is a standard transient technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated.[3][4] The method is widely used for ceramics due to its speed and applicability over a broad temperature range.[3][5]

Methodology:

-

Sample Preparation: A small, disc-shaped, and homogeneous sample is prepared. To ensure the absorption of the laser pulse and enhance infrared emission, the front and rear surfaces of the sample may be coated with a thin layer of graphite.[5]

-

Energy Application: The front face of the sample, held at a constant temperature in a furnace, is irradiated with a short, high-intensity laser pulse.[4] This causes a rapid temperature increase on the front surface.

-

Temperature Measurement: An infrared (IR) detector measures the temperature evolution on the rear face of the sample as a function of time.[4]

-

Calculation of Thermal Diffusivity: The thermal diffusivity (a) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise (t₀.₅). The most common model is based on the work by Parker et al.: a = 0.1388 * L² / t₀.₅

-

Calculation of Thermal Conductivity: The thermal conductivity (λ) is then calculated using the measured thermal diffusivity (a), the specific heat capacity (Cₚ), and the density (ρ) of the material, according to the formula:[6] λ(T) = a(T) · Cₚ(T) · ρ(T) Specific heat capacity and density must be determined independently. Cₚ can often be measured using the same laser flash apparatus or by Differential Scanning Calorimetry (DSC). Density is typically measured using the Archimedes method.[7]

Coefficient of Thermal Expansion (CTE)

The Coefficient of Thermal Expansion (α or CTE) describes the fractional change in a material's size in response to a change in temperature.[8][9] This is a critical property for applications involving thermal cycling or the joining of dissimilar materials, as a CTE mismatch can generate significant stress and lead to component failure.[8] this compound (willemite) exhibits unusual anisotropic thermal expansion, including negative thermal expansion at very low temperatures.

Quantitative Data: Coefficient of Thermal Expansion

The CTE of this compound can vary significantly with composition, especially in glass-ceramic formulations.

| Material Composition | Temperature Range (°C) | CTE (x 10⁻⁶ K⁻¹) | Reference |

| ZnO-B₂O₃-SiO₂ Glass-Ceramic Composite | Ambient | 5.52 | [1] |

| Lithium this compound Glass-Ceramics | 25 - 600 | 7.2 - 14.9 | [10] |

| Zinc Borosilicate Glasses | 100 - 300 | 3.5 - 14.0 | [11] |

Experimental Protocol: Push-Rod Dilatometry

Push-rod dilatometry is a widely used technique for measuring the dimensional changes of a solid material as a function of temperature, from which the CTE can be calculated.[12][13]

Methodology:

-

Sample Preparation: A precisely machined sample of a defined geometry, typically a rod or bar with flat, parallel ends, is prepared.[12] Common sample lengths are 10, 25, or 50 mm.[13]

-

Apparatus Setup: The sample is placed in a holder (often made of fused silica or alumina) inside a furnace. A push-rod, made of the same material as the holder to cancel out its own expansion, is positioned to make contact with one end of the sample.[7][13]

-

Measurement: The furnace heats or cools the sample according to a predefined temperature program.[13] As the sample expands or contracts, it moves the push-rod. This displacement is measured with high precision by a sensor, such as a Linear Variable Differential Transformer (LVDT).

-

Data Analysis: The instrument records the change in length (ΔL) versus the change in temperature (ΔT). The linear CTE (α) is calculated as: α = (ΔL / L₀) / ΔT where L₀ is the initial length of the sample.[9] The result is often presented as the mean CTE over a specific temperature range.

Specific Heat Capacity

Specific heat capacity (Cₚ) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[14] This property is fundamental to understanding how a material stores thermal energy and is a necessary parameter for calculating thermal conductivity from thermal diffusivity data.

Quantitative Data: Specific Heat Capacity

| Material | Temperature | Specific Heat Capacity (J/kg·K) | Reference |

| Zinc (elemental) | 298 K (25 °C) | 389 | [15] |

| Alumina (Al₂O₃) | Room Temperature | 795 - 911 | [14] |

| Fused Silica (SiO₂) | Room Temperature | 670 - 740 | [14] |

| Glass | 293 K (20 °C) | ~840 | [14] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-